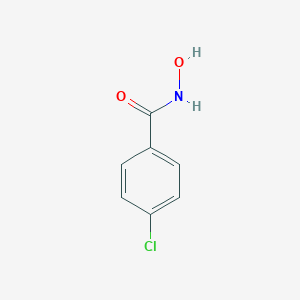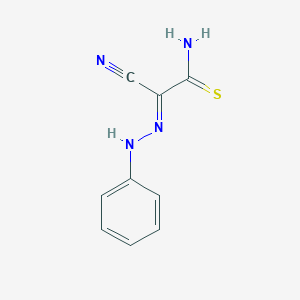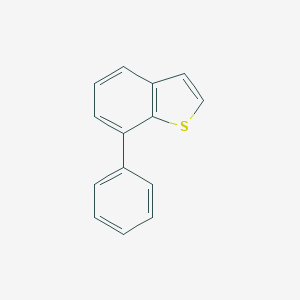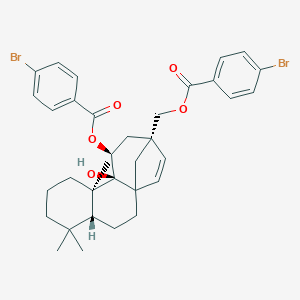
(Z)-4-Methylpent-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-Methylpent-2-enoic acid is an organic compound belonging to the class of unsaturated carboxylic acids It is characterized by the presence of a double bond in the carbon chain, specifically in the Z-configuration, which means the substituents on either side of the double bond are on the same side
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-Methylpent-2-enoic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxypropionaldehyde with a specific Wittig reagent under hydroxyl protection to produce the desired alkene with the Z-configuration . The reaction conditions typically include the use of a base such as sodium hydride and solvents like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-4-Methylpent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated carboxylic acids.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alcohols in the presence of acid catalysts for esterification, or amines for amidation.
Major Products:
Oxidation: Formation of 4-methyl-2-pentanone.
Reduction: Formation of 4-methylpentanoic acid.
Substitution: Formation of esters like methyl 4-methyl-2-pentenoate or amides like 4-methyl-2-pentenoamide.
Applications De Recherche Scientifique
(Z)-4-Methylpent-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of (Z)-4-Methylpent-2-enoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
- 2-Pentenoic acid
- 3-Pentenoic acid
- 4-Pentenoic acid
Comparison: (Z)-4-Methylpent-2-enoic acid is unique due to its specific Z-configuration and the presence of a methyl group at the fourth carbon. This structural uniqueness can influence its reactivity and the types of reactions it undergoes compared to other pentenoic acids. For example, the presence of the methyl group can provide steric hindrance, affecting the compound’s interaction with reagents and catalysts.
Propriétés
Numéro CAS |
1775-44-6 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
(Z)-4-methylpent-2-enoic acid |
InChI |
InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3-5H,1-2H3,(H,7,8)/b4-3- |
Clé InChI |
QAOXMQCWUWZZNC-ARJAWSKDSA-N |
SMILES |
CC(C)C=CC(=O)O |
SMILES isomérique |
CC(C)/C=C\C(=O)O |
SMILES canonique |
CC(C)C=CC(=O)O |
Densité |
0.950-0.960 |
melting_point |
35 °C 35°C |
| 10321-71-8 | |
Description physique |
Solid Colourless liquid; Fatty fruity aroma |
Pictogrammes |
Corrosive |
Solubilité |
Slightly soluble in water Soluble (in ethanol) |
Synonymes |
4-METHYLPENT-2-ENOIC ACID |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetat](/img/structure/B156372.png)





![N-[2-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B156390.png)


